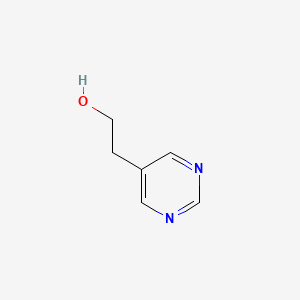

2-(Pyrimidin-5-yl)ethanol

Übersicht

Beschreibung

2-(Pyrimidin-5-yl)ethanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

5-Pyrimidinethanol: dient als Baustein bei der Synthese verschiedener Antikrebsmittel. Sein Pyrimidinkern ist ein Schlüsselelement in mehreren von der FDA zugelassenen Medikamenten, wie z. B. Pazopanib, einem multi-targeted Rezeptortyrosinkinase-Inhibitor . Das Pyrimidingerüst ist entscheidend für die Fähigkeit des Medikaments, das Tumorwachstum zu blockieren und die Angiogenese zu hemmen, was sein Potenzial in der Krebstherapie zeigt.

Antimikrobielle und Antimykotika

Die strukturelle Vielfalt von Pyrimidinderivaten, einschließlich derer, die von 5-Pyrimidinethanol abgeleitet sind, ermöglicht ihre Verwendung bei der Entwicklung antimikrobieller und antimykotischer Medikamente. Diese Verbindungen können die Synthese von Nukleinsäuren in Krankheitserregern stören und so deren Wachstum und Vermehrung hemmen .

Kardiovaskuläre Therapeutika

Pyrimidinderivate sind dafür bekannt, kardiovaskuläre Vorteile zu bieten. Sie können als Kalziumkanalblocker wirken, die bei der Behandlung von Bluthochdruck und anderen Herzerkrankungen unerlässlich sind. Die Pyrimidin-Einheit in diesen Verbindungen interagiert mit den Kalziumkanälen und trägt so zur Regulierung des Herzrhythmus und des Blutdrucks bei .

Zentralnervensystem (ZNS)-Wirkstoffe

Aufgrund ihrer elektronenreichen aromatischen Natur haben Verbindungen auf Basis von 5-Pyrimidinethanol Anwendungen in ZNS-aktiven Wirkstoffen. Sie können als Antidepressiva und Antikonvulsiva dienen und therapeutische Vorteile bei neurologischen Erkrankungen und chronischen Schmerzkontrollen bieten .

Entzündungshemmende und analgetische Aktivitäten

Der Pyrimidinring in 5-Pyrimidinethanol kann modifiziert werden, um entzündungshemmende und analgetische Medikamente zu produzieren. Diese Verbindungen können die Entzündungsreaktion des Körpers modulieren und Schmerzen lindern, was sie bei der Behandlung von Erkrankungen wie Arthritis wertvoll macht .

Antidiabetische Mittel

Pyrimidin-basierte Verbindungen, einschließlich derer, die von 5-Pyrimidinethanol abgeleitet sind, wurden auf ihre antidiabetischen Eigenschaften untersucht. Sie können als DPP-IV-Inhibitoren wirken, die eine Rolle bei der Regulierung des Insulinspiegels und der Kontrolle des Blutzuckerspiegels spielen .

Antivirale und Anti-HIV-Medikamente

Die Vielseitigkeit des Pyrimidingerüsts erstreckt sich auf die Entwicklung antiviraler Mittel, einschließlich derer, die auf HIV abzielen. Durch die Störung der Virusreplikation können diese Verbindungen bei der Kontrolle der Verbreitung von Virusinfektionen wirksam sein .

Behandlungen von Hauterkrankungen

Forschungen haben gezeigt, dass Pyrimidinderivate bei der Behandlung von Hauterkrankungen von Vorteil sein können. Sie können das Haarwachstum und die Haargesundheit beeinflussen und so einen neuartigen Ansatz zur Behandlung von Erkrankungen wie Alopecia bieten .

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-(Pyrimidin-5-yl)ethanol” could involve further exploration of its potential biological activities. For instance, some pyrimidine derivatives have been found to exhibit better anti-fibrotic activities than certain existing drugs . Therefore, “this compound” and its derivatives might be developed into novel anti-fibrotic drugs .

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to interact with various targets, including cdk2 inhibitors . The role of these targets varies, but they often play crucial roles in cellular processes such as cell cycle regulation .

Mode of Action

Pyrimidine derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their targets .

Result of Action

Pyrimidine derivatives have been shown to have a variety of effects, often related to their interaction with their targets .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often impact the action of chemical compounds .

Biochemische Analyse

Biochemical Properties

2-(Pyrimidin-5-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase . These interactions are crucial for the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the flux of metabolites through pyrimidine metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, thereby affecting pyrimidine biosynthesis . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are key players in the synthesis and degradation of pyrimidine nucleotides . These interactions can affect the overall metabolic flux and levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s biochemical effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

2-pyrimidin-5-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-2-1-6-3-7-5-8-4-6/h3-5,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMNOIPKWUBEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622720 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875251-47-1 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)